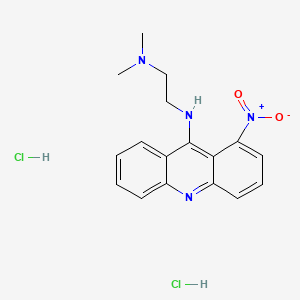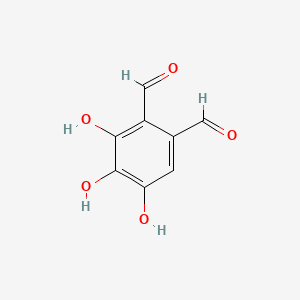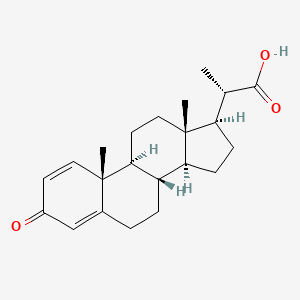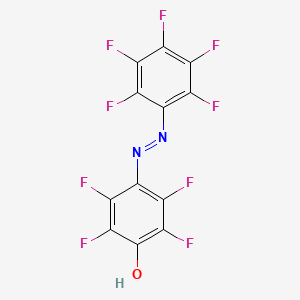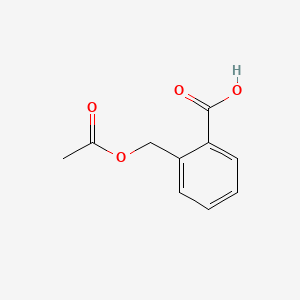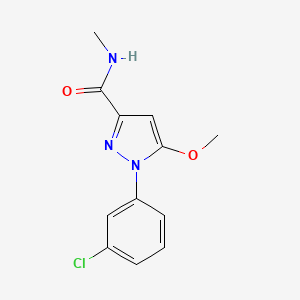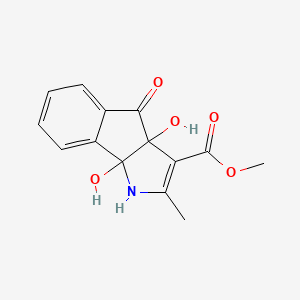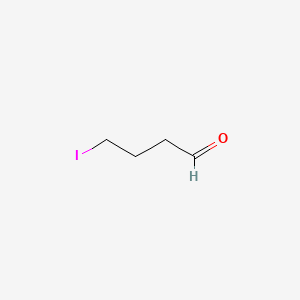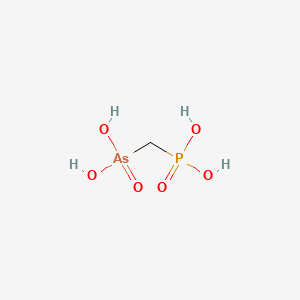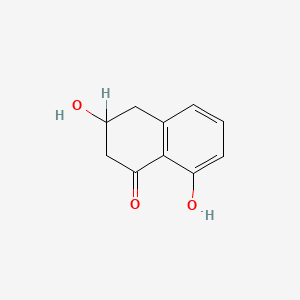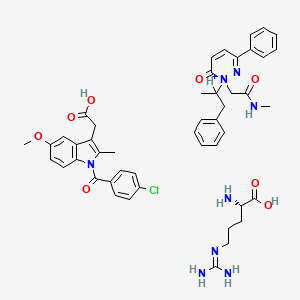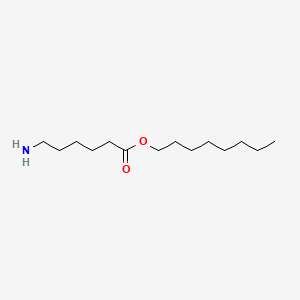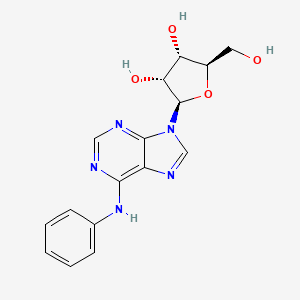
N6-苯基腺苷
描述
N6-Phenyladenosine is a chemical compound that belongs to the class of adenosine analogs. It has been widely studied for its potential use as a research tool in various scientific fields.
科学研究应用
1. 人类腺苷受体的活性
N6-苯基腺苷及其衍生物已被研究其在人类腺苷受体亚型中的活性。合成并测试了一系列苯基取代的N6-苯基腺苷和N6-苯基-5′-N-乙基羧酰胺腺苷。它们在活性上表现出不同水平,特别是在A2B腺苷受体上,一些衍生物显示出比标准N6-苯基腺苷更强的效力。这项研究突显了N6-苯基腺苷衍生物在调节腺苷受体介导的过程中的潜力(de Zwart等,2000)。
2. 在哺乳动物RNA中发现N6-羟甲基腺苷和N6-甲酰腺苷
与N6-苯基腺苷相关的修饰,如N6-羟甲基腺苷(hm6A)和N6-甲酰腺苷(f6A),已在哺乳动物mRNA中鉴定出来。这些修饰是通过氧化RNA去甲基化从N6-甲基腺苷(m6A)衍生而来,指向RNA-蛋白相互作用的动态调节以及在基因表达调控中的潜在影响(Fu et al., 2013)。
3. 对人类结肠癌细胞的抗肿瘤作用
N6-异戊基腺苷(i6A),N6-苯基腺苷的一种变体,被发现能抑制人类结肠癌细胞的增殖并促进凋亡。它通过引起细胞周期停滞和激活凋亡途径来诱导这些效应,表明在癌症治疗中具有潜在的治疗应用(Laezza等,2009)。
4. RNA修饰与植物生长
N6-异戊基腺苷作为细胞因子和一部分tRNA中的RNA修饰,影响植物生长和分化。对RNA中i6A的人工去戊基化的研究为我们提供了关于这种修饰在RNA生物学中的作用的见解,可能影响到植物发育的研究(Cheng et al., 2020)。
5. 鉴定RNA N6-甲基腺苷位点
鉴定RNA N6-甲基腺苷(m6A)位点对于理解其在各种生物过程中的作用至关重要。已开发了计算模型,如iN6-Methyl(5-step),用于检测这些位点,突显了与N6-苯基腺苷相关的修饰在RNA甲基化中的重要性,以及它们对基因表达和其他生物功能的潜在影响(Nazari et al., 2019)。
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-24H,6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUUUSJUORLECR-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017208 | |
| Record name | (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N6-Phenyladenosine | |
CAS RN |
23589-16-4 | |
| Record name | N(6)-Phenyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023589164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,4S,5R)-2-(6-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



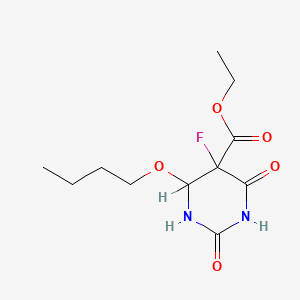
![1-[Benzyl(methyl)amino]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1206905.png)
